FAAH Inhibition: 30-Fold Difference Between 4-yl and 2-yl Biphenylmaleimide Positional Isomers
Replacing the biphenyl substitution from the 4‑position (target compound 31) to the 2‑position (compound 29) barely alters MGL inhibitory potency (IC₅₀ 1.62 μM vs 1.55 μM) but produces a 30‑fold loss in FAAH inhibition (IC₅₀ 5.89 μM vs 180 μM). The 3‑yl isomer (30) shows intermediate behaviour (FAAH IC₅₀ 49 μM). This demonstrates that the 4‑yl isomer is uniquely a dual MGL/FAAH ligand, whereas the 2‑ and 3‑yl isomers function as MGL‑selective inhibitors [1].
| Evidence Dimension | FAAH inhibitory potency (IC₅₀) and selectivity ratio (hFAAH/hMGL) |
|---|---|
| Target Compound Data | 1‑Biphenyl‑4‑ylmaleimide (31): hMGL IC₅₀ = 1.62 ± 0.16 μM; hFAAH IC₅₀ = 5.89 ± 2.0 μM; selectivity ratio ≈ 3.6 |
| Comparator Or Baseline | 1‑Biphenyl‑2‑ylmaleimide (29): hMGL IC₅₀ = 1.55 ± 0.23 μM; hFAAH IC₅₀ = 180 ± 57 μM; selectivity ≈ 116. 1‑Biphenyl‑3‑ylmaleimide (30): hMGL IC₅₀ = 2.34 ± 0.29 μM; hFAAH IC₅₀ = 49 ± 6.0 μM; selectivity ≈ 21 |
| Quantified Difference | 30.6‑fold lower FAAH potency for 2‑yl vs 4‑yl; 8.3‑fold lower FAAH potency for 3‑yl vs 4‑yl; selectivity ratio differs by factors of 32 (vs 29) and 5.8 (vs 30). |
| Conditions | Recombinant human MGL and FAAH; mean ± SEM from three independent experiments performed in duplicate. |
Why This Matters
A scientist targeting the endocannabinoid system must order the 4‑yl isomer if dual MGL/FAAH inhibition is desired; ordering the 2‑yl or 3‑yl isomer will produce a functionally MGL‑selective tool, compromising the intended pharmacology.
- [1] Matuszak, N.; Muccioli, G. G.; Labar, G.; Lambert, D. M. Synthesis and in Vitro Evaluation of N‑Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. J. Med. Chem. 2009, 52 (23), 7410–7420 (Table 4). DOI: 10.1021/jm900461w. View Source
